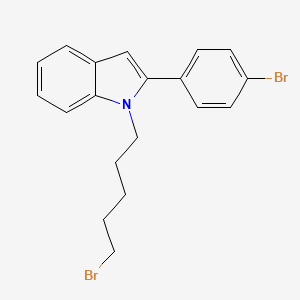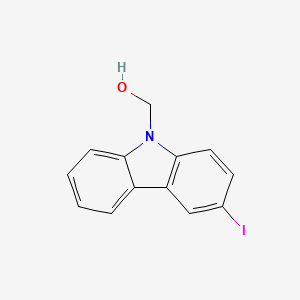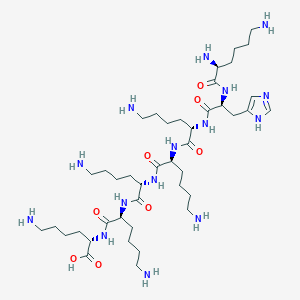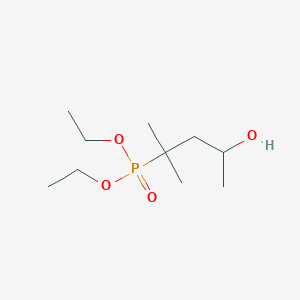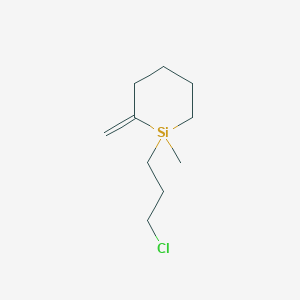
1-(3-Chloropropyl)-1-methyl-2-methylidenesilinane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Chloropropyl)-1-methyl-2-methylidenesilinane is an organosilicon compound that features a silicon atom bonded to a 3-chloropropyl group, a methyl group, and a methylidene group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloropropyl)-1-methyl-2-methylidenesilinane typically involves the reaction of a chloropropylsilane precursor with a methylidene source under controlled conditions. One common method involves the use of 3-chloropropyltrimethoxysilane as a starting material, which is then reacted with a methylidene reagent in the presence of a catalyst to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the purity and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-(3-Chloropropyl)-1-methyl-2-methylidenesilinane can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the 3-chloropropyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The methylidene group can be oxidized to form corresponding silanols or siloxanes.
Reduction Reactions: The compound can be reduced to form silane derivatives with different functional groups.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiolate can be used under mild conditions to achieve substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions include various substituted silanes, silanols, and siloxanes, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(3-Chloropropyl)-1-methyl-2-methylidenesilinane has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-(3-Chloropropyl)-1-methyl-2-methylidenesilinane involves its ability to form stable bonds with various functional groups, facilitating the formation of complex molecular structures. The silicon atom in the compound can act as a Lewis acid, coordinating with electron-rich species and promoting various chemical transformations.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3-Chloropropyl)trimethoxysilane: Similar in structure but with three methoxy groups instead of a methylidene group.
1-(3-Chloropropyl)-6,7-dimethoxy-3-methylbenzo[c]pyrylium Perchlorate: A compound with a similar chloropropyl group but different core structure.
Uniqueness
1-(3-Chloropropyl)-1-methyl-2-methylidenesilinane is unique due to its combination of a chloropropyl group and a methylidene group bonded to silicon, which provides distinct reactivity and potential for functionalization compared to other similar compounds.
Eigenschaften
CAS-Nummer |
919801-06-2 |
|---|---|
Molekularformel |
C10H19ClSi |
Molekulargewicht |
202.79 g/mol |
IUPAC-Name |
1-(3-chloropropyl)-1-methyl-2-methylidenesilinane |
InChI |
InChI=1S/C10H19ClSi/c1-10-6-3-4-8-12(10,2)9-5-7-11/h1,3-9H2,2H3 |
InChI-Schlüssel |
WWCICJIFNHGVKK-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si]1(CCCCC1=C)CCCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(3-Fluorophenyl)methyl]-4-(pyrrolidin-3-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B14195018.png)
![2-(Bis{[3-(triethoxysilyl)propyl]carbamoyl}amino)benzoic acid](/img/structure/B14195020.png)
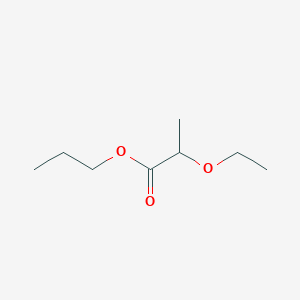
![2-[5-(6-Phenylhexane-1-sulfonyl)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B14195025.png)
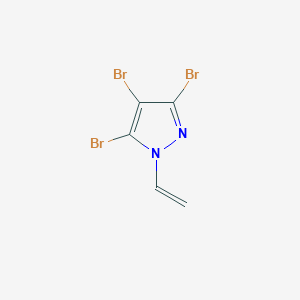
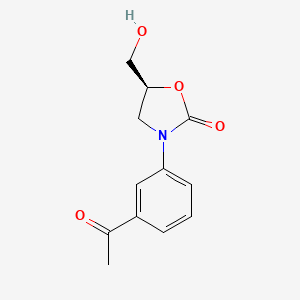
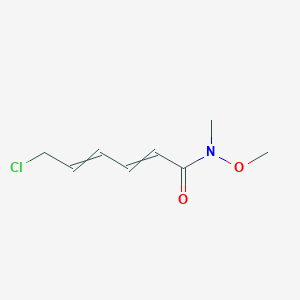
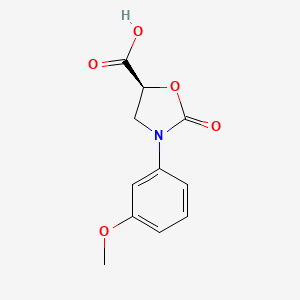
![2,6-Bis[(prop-2-en-1-yl)sulfanyl]benzaldehyde](/img/structure/B14195047.png)
